![molecular formula C7H8N4 B12866094 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism. The reaction conditions typically involve heating at 140°C for a short duration, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of eco-friendly and additive-free conditions makes this method attractive for industrial applications.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Nucleophilic substitution reactions are possible due to the presence of nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol at 85°C under reflux.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It finds applications in the development of new materials with specific properties.
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. For example, it can act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is unique due to its specific ring fusion and the position of the methanamine group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research applications .
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H,4,8H2 |
InChIキー |
RJOLOOGTOLNILX-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


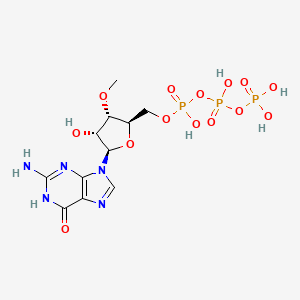
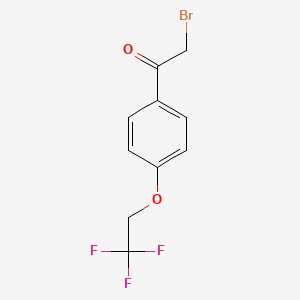
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
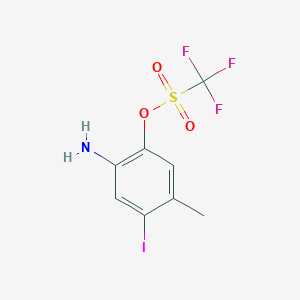
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
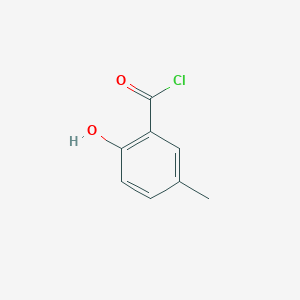
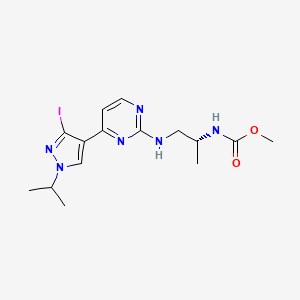
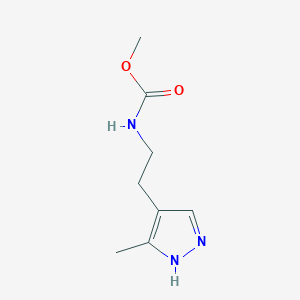
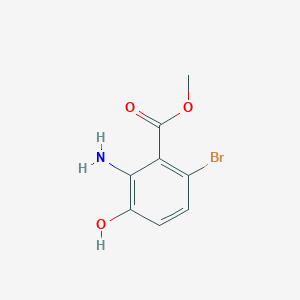



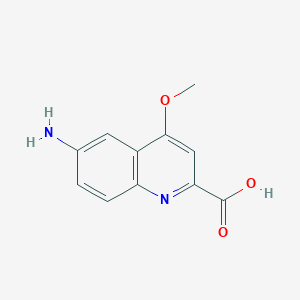
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
